molecular formula C22H25N3O4S2 B2549438 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 780805-96-1

4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2549438
CAS No.: 780805-96-1
M. Wt: 459.58
InChI Key: FPIWYQAGXOAPRA-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a sulfamoyl group (N-linked sulfonamide) and a bicyclic 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole moiety. Its synthesis likely involves multi-step reactions, including sulfamoylation of benzamide precursors and cyclization to form the benzothiazole ring. The sulfamoyl group is a pharmacophoric motif associated with enzyme inhibition (e.g., carbonic anhydrase), while the benzothiazole core may confer enhanced metabolic stability or binding specificity. Structural characterization of such compounds typically employs techniques like NMR, IR spectroscopy, and mass spectrometry (MS), as evidenced in related studies . Crystallographic refinement tools like SHELXL and visualization software such as WinGX/ORTEP are critical for confirming molecular geometry .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-5-11-25(12-6-2)31(28,29)16-9-7-15(8-10-16)20(27)24-21-23-17-13-22(3,4)14-18(26)19(17)30-21/h5-10H,1-2,11-14H2,3-4H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIWYQAGXOAPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Benzamide Core: The benzamide core is introduced by reacting the benzothiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide and benzothiazole moieties, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of sulfamoyl derivatives with specific benzothiazole precursors. The process may utilize various organic synthesis techniques such as condensation reactions and coupling methods to achieve the desired structural configuration. The characterization of the compound is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.

Antimicrobial Properties

Research indicates that compounds similar to 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial activity. Studies have demonstrated its effectiveness against a variety of pathogens, including bacteria and fungi. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or disruption of cellular metabolism.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have shown promising results in vitro against several cancer cell lines, indicating the potential for further development as a chemotherapeutic agent.

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, there is growing interest in the antitubercular activity of this compound. Research has indicated that it may inhibit key enzymes in Mycobacterium tuberculosis, making it a candidate for further investigation as a treatment for tuberculosis. In vivo studies in animal models have shown favorable outcomes regarding its efficacy against tuberculosis infections.

Case Study 1: Antimicrobial Evaluation

In a recent study published in Molecules, derivatives of similar sulfamoyl compounds were tested for their antimicrobial efficacy against various strains of bacteria. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity. Compounds with the sulfamoyl group exhibited lower minimum inhibitory concentrations (MICs) compared to controls .

Case Study 2: Anticancer Activity

A comprehensive evaluation published in Pharmaceuticals highlighted the anticancer potential of benzothiazole derivatives. The study reported that compounds with similar structural motifs to This compound demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways .

Summary Table of Biological Activities

Activity TypeEfficacyMechanism of Action
AntimicrobialEffective against bacteriaInhibition of cell wall synthesis
AnticancerCytotoxic to cancer cellsInduction of apoptosis
AntitubercularInhibits Mycobacterium tuberculosisEnzyme inhibition

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known to interact with various biological targets, while the sulfamoyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The target compound’s sulfamoyl group (N–SO₂–N) differs electronically and sterically from sulfonyl groups (S–SO₂–) found in analogs like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides .

Benzothiazole vs. Triazole Cores: Unlike triazole-containing compounds (e.g., 1,2,4-triazole-3-thiones in ), the benzothiazole ring in the target compound is non-aromatic (due to partial saturation) and includes a ketone group. This structural difference could reduce π-π stacking interactions but improve solubility via hydrogen bonding .

Spectral Characteristics

Key spectral data comparisons are summarized below:

Property Target Compound (Hypothetical) Hydrazinecarbothioamides 1,2,4-Triazole-3-thiones
IR ν(C=O) ~1680 cm⁻¹ (benzamide) 1663–1682 cm⁻¹ Absent (tautomerism)
IR ν(C=S) Not applicable 1243–1258 cm⁻¹ 1247–1255 cm⁻¹
NMR δ(NH) ~10 ppm (sulfamoyl NH) 3150–3319 cm⁻¹ (NH stretches) 3278–3414 cm⁻¹ (NH stretches)

The absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound and triazole derivatives confirms the dominance of thione tautomers, similar to findings in .

Research Implications and Gaps

The target compound’s unique sulfamoyl-benzothiazole architecture offers opportunities for drug discovery, particularly in targeting enzymes sensitive to dual hydrogen-bond donors. However, comparative data on its biological activity, toxicity, and pharmacokinetics remain speculative. Further studies should prioritize:

  • Synthetic Optimization : Leveraging methods from to improve yield and purity.
  • Crystallographic Analysis : Using SHELX/WinGX tools to resolve tautomeric or conformational ambiguities .

Biological Activity

The compound 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a novel synthetic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Benzamide moiety : Known for various biological activities.
  • Benzothiazole ring : Associated with anticancer and antimicrobial properties.
  • Sulfamoyl group : Enhances solubility and bioactivity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. One study reported an IC50 value of 0.25 μM for a related compound against HepG2 hepatocarcinoma cells, suggesting that structural modifications can enhance potency against various cancer cell lines .
CompoundCell LineIC50 (μM)
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl...)HepG2TBD
N-(1-(2,6-difluorobenzyl)-piperidine...)HepG20.25

Antibacterial Activity

The compound's sulfamoyl group suggests potential antibacterial activity. Sulfonamide derivatives are well-known for their efficacy against a range of bacterial infections. Research indicates that modifications in the sulfamoyl moiety can lead to improved antibacterial properties against resistant strains .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of benzothiazole may contribute to antioxidant properties, which can protect normal cells while targeting cancerous ones .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects :
    • A study demonstrated that a derivative with a similar structure showed significant growth inhibition in various cancer cell lines (IC50 values ranging from 0.20–2.58 μM) and was effective in regulating AMPK phosphorylation pathways .
  • Antibacterial Testing :
    • Another research highlighted the antibacterial efficacy of sulfamoyl derivatives against multiple strains of bacteria, showing promising results in both in vitro and in vivo models .

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